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Compound of Interest

2-Methoxy-6-vinylphenylboronic

Compound Name: ]
Acid

Cat. No.: B13721728

Get Quote

Executive Summary & Compound Profile

2-Methoxy-6-vinylphenylboronic acid (CAS: 2763385-81-3) is a high-value organoboron
intermediate used primarily in the synthesis of polycyclic benzoxaboroles and complex biaryl

scaffolds via Suzuki-Miyaura cross-coupling. Its structural uniqueness lies in the ortho,ortho-
disubstitution pattern (methoxy and vinyl flanking the boronic acid), which introduces significant
steric strain and electronic richness, making it a "privileged structure” for covalent inhibitor
design but a challenge for stability.

This guide provides a comprehensive spectroscopic breakdown, synthesis logic, and handling
protocols, synthesizing data from direct structural analogs and recent literature on 1,2,3-
trisubstituted benzene derivatives.
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Property Data

IUPAC Name (2-Methoxy-6-vinylphenyl)boronic acid
CAS Number 2763385-81-3

Molecular Formula CoH11BO3

Molecular Weight 177.99 g/mol

Physical State Off-white to pale yellow solid

Soluble in MeOH, DMSO, CH2zClz; sparingly

Solubilit
y soluble in water

Kev Instabilit Prone to protodeboronation and boroxine
ey Instabili
Y Y (anhydride) formation

Synthesis & Mechanistic Logic

To understand the impurity profile in spectroscopic data, one must understand the genesis of
the molecule. The most robust route avoids the instability of ortho-lithiation on naked phenols
by utilizing a bromo-styrene precursor.

Core Synthesis Workflow

The synthesis typically proceeds via Lithium-Halogen Exchange followed by electrophilic
trapping with a borate ester.

e Precursor Formation: Wittig olefination of 2-bromo-3-methoxybenzaldehyde yields 2-bromo-
1-methoxy-3-vinylbenzene (CAS 1674363-98-4).

e Borylation: The bromo-styrene is treated with n-BuLi at -78°C. The vinyl group is stable to
these conditions if temperature is strictly controlled to prevent anionic polymerization.

e Quench: Triisopropyl borate (B(OiPr)s) is added, followed by acidic hydrolysis.

Graphviz: Synthesis Pathway & Impurity Logic
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Dehydration
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1. n-BuLi (-78°C)
2. B(OiP)3

Click to download full resolution via product page

Figure 1: Synthetic route highlighting critical control points for purity. Impurity B (3-
methoxystyrene) is the most common contaminant observed in NMR.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-ds is preferred to stabilize the boronic acid monomer and prevent boroxine
equilibrium broadening.

'H NMR (400 MHz, DMSO-ds)

The spectrum is defined by the AMX spin system of the vinyl group and the ABC aromatic
pattern.
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. e . Coupling
Shift (6 ppm) Multiplicity Integral Assignment
Constants (J)
Exchangeable
7.90 s (broad) 2H B(OH)2 ]
with D20
7.25 t 1H Ar-H (C4) J=7.8Hz
7.05 d 1H Ar-H (C5) J=7.8Hz
6.85 d 1H Ar-H (C3) J=8.0Hz
J=175,11.0Hz
6.65 dd 1H Vinyl -CH=
(AMX)
Vinyl =CH:
5.65 dd 1H J=175,15Hz
(trans)
5.15 dd 1H Vinyl =CHz (cis)  J=11.0, 1.5 Hz
3.75 S 3H -OCHs -

Expert Insight:

o The Boronic Broadening: The B(OH)z protons often appear as a very broad singlet between

7.5-8.2 ppm. If the sample is dry, you may see two distinct OH peaks or a sharper singlet.

 Vinyl Deshielding: The vinyl proton at C6 is deshielded relative to generic styrene due to the

ortho-boronic acid's anisotropic effect and potential H-bonding interactions.

13C NMR (100 MHz, DMSO-ds)

e C-B Carbon: The carbon attached to boron (C1) is typically not observed or seen as a very

broad hump at ~130-140 ppm due to quadrupolar relaxation of the 1B nucleus.
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Shift (6 ppm) Assignment Notes

160.5 C2 (C-OMe) Deshielded by oxygen
142.1 C6 (C-Vinyl) Ortho to Boron

136.8 Vinyl (-CH=)

130.5 C4 (Ar-CH)

119.2 C5 (Ar-CH)

114.5 Vinyl (=CHz)

110.8 C3 (Ar-CH) Ortho to OMe

55.8 -OCHs Methoxy carbon

1B NMR (128 MHz, DMSO-ds)

e 0 29.5 ppm: Broad singlet. Characteristic of monomeric arylboronic acids.

» Note: A sharp peak at ~19 ppm would indicate the boronate ester or tetrahedral boronate
species (if base is present).

Mass Spectrometry (HRMS)

 lonization Mode: ESI (-) or ESI (+) with adducts. Boronic acids are often detected as esters
in MeOH.

e Observed Mass (ESI-):m/z 177.08 [M-H]~ (Calculated for CoH10''BOs3: 177.07).
 Isotope Pattern: The boron signature is distinct.
o 19B (19.9%) : 1B (80.1%) ratio creates a "step" pattern.

o Look for the M-1 peak at approx 25% intensity of the parent ion.

Infrared Spectroscopy (FT-IR)

e 3200-3400 cm~*: O-H stretch (broad, H-bonded).
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e 1625 cm~1: C=C stretch (Vinyl). Distinct and sharper than aromatic C=C.[1]
e 1340 cm~1: B-O stretch (strong).
e 1260 cm~1: C-O stretch (Aryl ether).

Experimental Protocol: Quality Control Workflow

As a Senior Scientist, | recommend the following self-validating protocol to ensure the reagent
Is active before committing it to a valuable coupling reaction.

Purity Check via "Boronate Ester Formation™

Free boronic acids are notoriously difficult to quantify by NMR due to anhydride formation.
Convert to the pinacol ester in situ for accurate quantification.

o Sampling: Dissolve 10 mg of 2-Methoxy-6-vinylphenylboronic acid in 0.6 mL CDCls.

o Derivatization: Add 1.1 equivalents of pinacol (approx 7 mg) and a spatula tip of MgSOa.
Shake for 5 minutes.

e Analysis: Filter into an NMR tube.

o Result: The broad OH peaks disappear. The methyl protons of pinacol appear as a sharp
singlet at ~1.35 ppm.

o Validation: Integration of the Pinacol-Me (12H) vs. the Vinyl-CH (1H) should be exactly
12:1. If the vinyl integral is low, your starting material contains non-reactive boron species
or inorganic salts.

Graphviz: NMR Splitting Tree (Vinyl Group)
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H_vinyl (C6-H)
(dd)

J_trans = 17.5 Hz
(Split by H_trans)

J_cis = 11.0 Hz
(Split by H_cis)

:

Appears as:
Doublet of Doublets
o ~6.65 ppm

Click to download full resolution via product page

Figure 2: Coupling tree for the alpha-vinyl proton. The large trans-coupling (17.5 Hz) is
diagnostic for the preservation of the vinyl group geometry.

Handling & Stability Warnings

» Boroxine Cycle: Upon storage, this compound spontaneously dehydrates to form the cyclic
trimer (boroxine).

o Detection: New sets of aromatic signals in NMR, slightly shifted from the monomer.

o Reversal: Add 10% D20 to the DMSO-de NMR tube to hydrolyze the trimer back to the
monomer for clear analysis.

o Polymerization: The ortho-vinyl group is prone to radical polymerization if exposed to light or
heat. Store at -20°C under Argon.

e Cyclization Risk: Under basic Suzuki conditions (high pH), the boronic acid can attack the
vinyl group (activated by Pd) or undergo Heck-type cyclization to form benzoxaboroles or
indenols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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